Abarelix is a synthetic decapeptide composed of natural and artificial amino acids []. It functions as a GnRH antagonist, effectively blocking the GnRH receptor in the anterior pituitary gland [, , , ]. This action inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, , , ]. Consequently, it is classified as a testosterone production antagonist in males, offering potential applications in researching hormonal pathways and related conditions [].
Molecular Structure Analysis
The specific molecular structure of Abarelix, including its amino acid sequence, is discussed in [, ]. The incorporation of unnatural D-amino acids, specifically D-4-chlorophenylalanine, contributes to enhanced stability against proteolytic enzymes, thereby increasing its bioavailability and potency as a GnRH antagonist [, ]. Further structural analysis, including three-dimensional conformation and interactions with the GnRH receptor, might be gleaned from further research articles or databases.
Chemical Reactions Analysis
The primary chemical reaction Abarelix undergoes is binding to the GnRH receptor, which is a reversible process []. Information regarding other potential chemical reactions involving Abarelix, such as metabolic transformations or interactions with other biomolecules, is not readily available in the provided literature.
Mechanism of Action
Abarelix acts as a competitive antagonist of the GnRH receptor [, , , ]. It binds to the receptor with high affinity, effectively blocking the binding of naturally occurring GnRH [, , , ]. This blockage inhibits the release of LH and FSH, ultimately leading to the suppression of testosterone production in males [, , , ]. Notably, Abarelix achieves this suppression without inducing the initial surge in testosterone levels often observed with GnRH agonists [, , , , , , , , ].
Applications
Endocrinology: Studying the hypothalamic-pituitary-gonadal axis and hormonal regulation mechanisms in both males and females [, , , , , , , , ].
Reproductive Biology: Investigating the role of LH and FSH in reproductive processes, such as ovulation and spermatogenesis [].
Oncology: Exploring the role of androgens in the development and progression of prostate cancer, and potential new therapeutic approaches [, , , , , , , , , , , , , ].
Pharmacology: Investigating the pharmacokinetic and pharmacodynamic properties of GnRH antagonists [, , ].
Future Directions
Investigating Novel Applications: Exploring the potential use of Abarelix in other research areas, such as the study of endometriosis, uterine fibroids, or precocious puberty [].
Related Compounds
Leuprolide
Compound Description: Leuprolide is a gonadotropin-releasing hormone (GnRH) agonist, a synthetic analogue of naturally occurring GnRH. It is a decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt []. Leuprolide is commonly used in the treatment of prostate cancer to suppress testosterone production. It is available in depot formulations for extended release [, ].
Goserelin
Compound Description: Goserelin is another synthetic GnRH agonist, a decapeptide analogue of naturally occurring GnRH, used in the treatment of prostate cancer []. It is available in a depot formulation, providing long-acting testosterone suppression [].
Relevance: Like leuprolide, goserelin serves as a comparator to Abarelix in clinical trials []. While both effectively reduce testosterone levels, Abarelix has a faster onset and avoids the initial testosterone surge characteristic of goserelin [].
Bicalutamide
Compound Description: Bicalutamide is a nonsteroidal antiandrogen medication used in combination therapy for prostate cancer []. It works by blocking the action of androgens, specifically targeting the androgen receptor.
Relevance: Bicalutamide is often used in combination with GnRH agonists, such as leuprolide or goserelin, as part of a combined androgen blockade (CAB) strategy in prostate cancer treatment [, , , ]. Although Abarelix can be used as monotherapy, bicalutamide was included in some Abarelix clinical trials for comparison [].
Degarelix
Compound Description: Degarelix is a newer generation GnRH antagonist with a longer duration of action than earlier antagonists like Abarelix []. Degarelix is administered as a monthly depot injection [] and has a lower risk of histamine release than Abarelix [, ].
Relevance: Degarelix and Abarelix share the same mechanism of action as GnRH antagonists, making them direct competitors in the treatment of prostate cancer [, ]. Degarelix is favored in clinical practice due to its superior safety profile, particularly the lower risk of allergic reactions and the convenient once-monthly dosing schedule [, ].
Cetrorelix
Compound Description: Cetrorelix is a potent, long-acting GnRH antagonist []. It is primarily used in assisted reproductive technologies, particularly in in vitro fertilization (IVF) protocols, to prevent premature ovulation [].
Relevance: Cetrorelix shares structural similarities with Abarelix and other GnRH antagonists []. Cetrorelix has higher histamine-releasing properties compared to degarelix, abarelix, and ganirelix []. This difference in histamine release profiles contributes to their varying clinical applications and potential side effects.
Ganirelix
Compound Description: Ganirelix is another GnRH antagonist primarily used in controlled ovarian hyperstimulation protocols for IVF []. It acts by competitively blocking GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ].
Relevance: Similar to cetrorelix, ganirelix shares structural similarities with Abarelix and is primarily used in assisted reproductive technologies []. It also demonstrates lower histamine-releasing properties than Abarelix and cetrorelix [].
Triptorelin
Compound Description: Triptorelin is a GnRH agonist used in the treatment of prostate cancer and other hormone-sensitive conditions []. Like other GnRH agonists, it initially causes a surge in testosterone production before suppressing it.
Relevance: Triptorelin, along with other GnRH agonists like leuprolide and goserelin, has been a mainstay in the hormonal treatment of prostate cancer []. Abarelix's development as a GnRH antagonist sought to address the limitations of agonists like triptorelin, mainly the initial testosterone surge.
Acyline
Compound Description: Acyline is a potent, long-acting GnRH antagonist []. It has been investigated for its potential to suppress gonadotropin secretion in various species, including domestic carnivores [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Abarelix is a synthetic third generation gonadotropin-releasing hormone receptor (GnRHR) antagonist (IC50 = 3.5 nM in HEK293 cells expressing the human receptor). In vivo, abarelix (200 μg/kg) decreases plasma luteinizing hormone (LH) levels six hours post-treatment in castrated rats, with levels returning to baseline within 24 hours. Abarelix (2 mg/kg) also transiently decreases plasma testosterone levels in intact rats, with levels returning to baseline within seven days post-treatment. Formulations containing abarelix have previously been used in the treatment of advanced prostate cancer. Abarelix acetate is a synthetic third generation gonadotropin-releasing hormone receptor (GnRHR) antagonist. It increases histamine release from rat peritoneal mast cells in vitro and from a human skin model ex vivo. In vivo, abarelix decreases plasma luteinizing hormone (LH) levels six hours post-treatment in castrated rats, with levels returning to baseline within 24 hours. Abarelix (2 mg/kg) also transiently decreases plasma testosterone levels in intact rats, with levels returning to baseline within seven days post-treatment. Formulations containing abarelix have previously been used in the treatment of advanced prostate cancer.
Gamma-Glutamylphenylalanine, also known as gamma-glu-phe or γ-glu-phe, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamylphenylalanine is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Glutamylphenylalanine has been found in human kidney tissue, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, Gamma-glutamylphenylalanine is primarily located in the cytoplasm. Gamma-Glu-Phe is a dipeptide obtained by formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of L-phenylalanine. It has a role as a human urinary metabolite. It is a conjugate acid of a gamma-Glu-Phe(1-).
A 34 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Chilean rose tarantula Grammostola rosea, also known as Grammostola spatulata. A selective blocker of mechanosensitive ion channels (MSCs).,This cationic hydrophobic peptide inhibits a lot of different channels and has an antimicrobial activity.,Ion Channel modulator :,GsMTx4 blocks mechanosensitive ion channels (MSCs, also named stretch-activated channels or SACs), without having effect on whole-cell voltage-sensitive currents. Acts by partitioning into the membrane and perturbing the interface between the channel and the lipid bilayer without necessarily being in physical contact with the channel. Inhibits atrial fibrillation as well as the membrane motor of outer hair cells at low doses. It is especially a selective blocker of Piezo1 channels, TRPC1 and TRPC6.,It has also a medium toxicity on a large spectra of sodium channels (Nav1.1/SCN1A, Nav1.2/SCN2A, Nav1.3/SCN3A, Nav1.4/SCN4A, Nav1.5/SCN5A, Nav1.6/SCN8A, Nav1.7/SCN9A), and also inhibits potassium channels Kv11.1/KCNH2 and Kv11.2/KCNH6. It does not inhibit potassium channels Kv1.1/KCNA1, Kv1.4/KCNA4 and Kv11.3/KCNH7.,GsMTx4 shown to activate TRPA1 channel.,This toxin also binds to the voltage sensor of voltage-gated potassium channels from the archaebacterium Aeropyrum pernix (KvAP) without affecting channel gating.,Antimicrobial activity :,GsMTx4 has demonstrated its antimicrobial properties against Gram+ bacteria B. subtilis, S. aureus and S. epidermidis, and against Gram- bacteria S. typhimurium, P. aeruginosa, and E. coli.
Ezatiostat is investigated in clinical trials for treating myelodysplastic syndrome. This compound belongs to the peptides. These are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. This medication is known to target Glutathione S-transferase P. Ezatiostat is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1. It acts intracellularly on the MAPK signaling pathway by activating ERK2. Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells. Ezatiostat is a candidate designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells) and platelets. Many conditions are characterized by depleted bone marrow, including myelodysplastic syndrome (MDS), a form of pre-leukemia in which the bone marrow produces insufficient levels of one or more of the 3 major blood elements (white blood cells, red blood cells and platelets). It might also be relevant as an adjunct therapy since a reduction in blood cell levels is also a common, toxic effect of many standard chemotherapeutic drugs.
Selective CCK2 agonist. Endogenous peptide, produced in the stomach and capable of stimulating gastric acid secretion. Gastrin I is an endogenous, gastrointestinal peptide hormone that binds to cholecystokinin (CCK) receptors on human gastric leiomyosarcoma cells (IC50 = 0.9 nM) and in guinea pig gallbladder and pancreatic tissue (IC50s = 1.7 and 2.5 μM, respectively). It increases levels of cytosolic calcium in isolated rabbit stomach parietal cells (EC50 = 11 nM) and stimulates pepsinogen secretion by isolated human peptic cells (ED50 = 30 nM). Gastrin I increases histidine decarboxylase (HDC) activity ex vivo in fundic stomach mucosa homogenate and increases gastric acid secretion in vivo in rats when administered at a dose of 1 nmol/kg/h. Apilimod inhibits the kinase PIKfyve which phosphorylates PIP to PI(3,5)P2 with an IC50 = 14 nM. PIKfyve has an important role in endosome formation and related pathways. Apilimod also inhibits Interleukin-12 (IL-12) and Interleukin-23 (IL-23) at 1-2 nM levels in cells. Apilimod has recently been shown to inhibit SARS-Cov2 replication in iPSC-derived pneumocyte-like cells and a primary human lung explant model. Apilimod is orally bioavailable and cell-permeable. Gastrin-17 is one of the primary forms of gastrin that is a 17-membered peptide consisting of Glp, Gly, Pro, Trp, Leu, Glu, Glu, Glu, Glu, Glu, Ala, Tyr, Gly, Trp, Met, Asp and Phe-NH2 residues joined in sequence. It has a role as an antineoplastic agent.